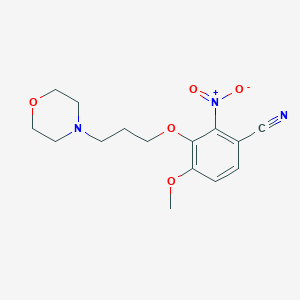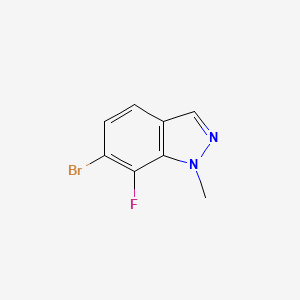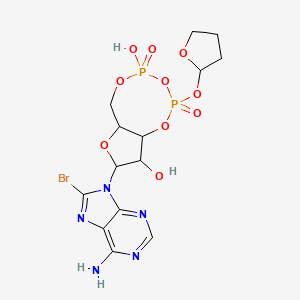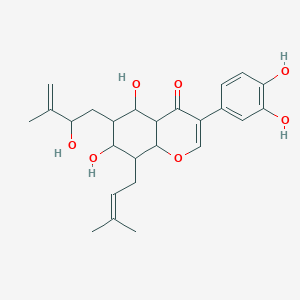
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is a chemical compound with the molecular formula C15H20N2O3. It is a nitrile derivative that belongs to the class of benzonitriles. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-4-methoxybenzonitrile.
Alkylation: The 3-hydroxy-4-methoxybenzonitrile is alkylated with N-(3-chloropropyl)morpholine to form the intermediate 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.
Nitration: The intermediate is then nitrated to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile: Similar structure but lacks the nitro group.
Methyl 4-Methoxy-5-(3-Morpholinopropoxy)-2-nitrobenzoate: Similar structure with a methyl ester group instead of a nitrile group.
Uniqueness
4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile is unique due to the presence of both the nitro and nitrile groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1006378-06-8 |
|---|---|
Molecular Formula |
C15H19N3O5 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H19N3O5/c1-21-13-4-3-12(11-16)14(18(19)20)15(13)23-8-2-5-17-6-9-22-10-7-17/h3-4H,2,5-10H2,1H3 |
InChI Key |
CKFSWUDHONAALT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)






![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)


![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)
